molecular formula C6H14N2O B1521925 N-Acetyl-2-methyl-1,3-propanediamine CAS No. 1339138-20-3

N-Acetyl-2-methyl-1,3-propanediamine

Cat. No. B1521925
M. Wt: 130.19 g/mol
InChI Key: KPYAYJPVNXTYPE-UHFFFAOYSA-N
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Description

“N-Acetyl-2-methyl-1,3-propanediamine” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is also known by the synonyms “1-Acetamido-3-amino-2-methylpropane” and "N-(3-Amino-2-methylpropyl)acetamide" . It appears as a light yellow to orange clear liquid .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-2-methyl-1,3-propanediamine” consists of six carbon atoms ©, fourteen hydrogen atoms (H), two nitrogen atoms (N), and one oxygen atom (O) .


Physical And Chemical Properties Analysis

“N-Acetyl-2-methyl-1,3-propanediamine” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.01 and a refractive index of 1.48 . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Synthesis and Radioprotective Activity
A study on derivatives of WR-1065, closely related structurally to N-Acetyl-2-methyl-1,3-propanediamine, investigated compounds like N-(2-acetylthioethyl)-1,3-propanediamine for their potential radioprotective activities. These compounds were synthesized and evaluated in mice for toxicity and survival rates post-radiation, comparing their efficacy to known radioprotectors. The findings suggest a focus on chemical modifications to enhance radioprotective effects, though none matched the activity of WR-2721 (Oiry et al., 1995).

Polyamine Turnover and Reutilization
Research exploring the impact of specific inhibitors on polyamine oxidase reveals insights into polyamine turnover in the brain. These inhibitors lead to an accumulation of acetylated polyamines, indicating a method for studying polyamine metabolism and its effects on cellular functions (Seiler & Bolkenius, 1985).

Anesthetic Mechanisms and Neurotransmitter-Gated Ion Channels
Urethane, a compound related to the chemical family of N-Acetyl-2-methyl-1,3-propanediamine, was studied for its effects on neurotransmitter-gated ion channels. This research provides a molecular understanding of how urethane, and potentially similar compounds, influence neurological functions and anesthesia (Hara & Harris, 2002).

Synthesis and Magnetic Properties of Cu(II) and Ni(II) Chains
Compounds featuring N-methyl-1,3-propanediamine, structurally related to N-Acetyl-2-methyl-1,3-propanediamine, have been synthesized and analyzed for their crystal structures and magnetic properties. This research aids in understanding the coordination chemistry and magnetic interactions in metal complexes, potentially guiding the development of magnetic materials and catalysts (Bhowmik et al., 2014).

Fermentative Production of Acetoin
Acetoin production through fermentation processes indicates the role of specific bacterial strains in converting biomass into valuable chemicals. This research can inform the development of bio-based platform chemicals, including the exploration of compounds similar to N-Acetyl-2-methyl-1,3-propanediamine for their potential in biotechnological applications (Xiao & Lu, 2014).

Safety And Hazards

“N-Acetyl-2-methyl-1,3-propanediamine” is classified as dangerous. It can cause severe skin burns and eye damage . If swallowed, it is harmful and vomiting should not be induced . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . Contaminated clothing should be washed before reuse . It should be stored locked up .

properties

IUPAC Name

N-(3-amino-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(3-7)4-8-6(2)9/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYAYJPVNXTYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2-methyl-1,3-propanediamine

CAS RN

1339138-20-3
Record name N-Acetyl-2-methyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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